

# Spectroscopic Data for 1-(2-Aminopyrimidin-4-yl)ethanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-4-yl)ethanone


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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Aminopyrimidin-4-yl)ethanone** (CAS No. 106157-82-8). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Compound Information

Property	Value
Chemical Name	1-(2-Aminopyrimidin-4-yl)ethanone
Synonyms	4-Acetyl-2-aminopyrimidine
CAS Number	106157-82-8
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O
Molecular Weight	137.14 g/mol
Chemical Structure	

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Aminopyrimidin-4-yl)ethanone**. These values were generated using computational chemistry software and should be considered as theoretical estimations.

### Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.45	d	1H	H-6
7.15	d	1H	H-5
6.80	s (br)	2H	NH <sub>2</sub>
2.50	s	3H	CH <sub>3</sub>

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
197.5	C=O
163.0	C-2
158.5	C-4
157.0	C-6
110.0	C-5
27.0	CH <sub>3</sub>

### Predicted FT-IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amine)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Weak	C-H Stretch (Aliphatic)
1680	Strong	C=O Stretch (Ketone)
1620	Strong	C=N Stretch (Pyrimidine Ring)
1580	Strong	C=C Stretch (Pyrimidine Ring)
1480	Medium	N-H Bend (Amine)

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance (%)	Assignment
137	100	[M] <sup>+</sup> (Molecular Ion)
122	80	[M-CH <sub>3</sub> ] <sup>+</sup>
95	60	[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
67	40	[C <sub>3</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific parameters may need to be optimized for the instrument and sample.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). The solution should be clear and free of particulate matter.
- **NMR Tube Loading:** Transfer the solution into a clean, dry 5 mm NMR tube.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences. For  $^1\text{H}$  NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method):
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR setup.
  - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

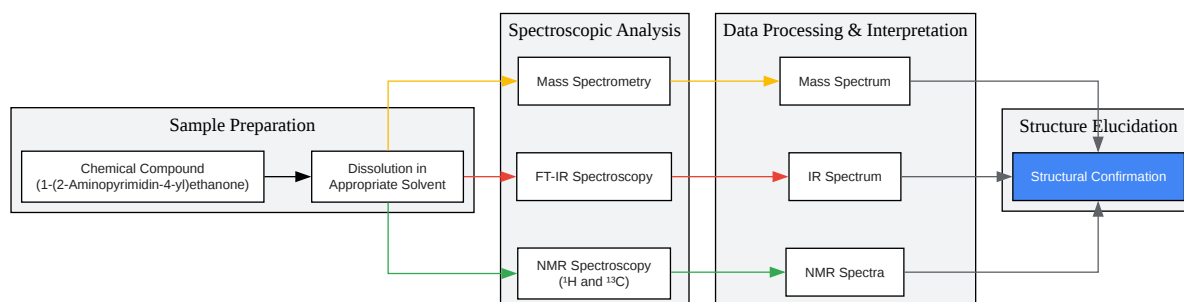
- **Data Processing:** The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Sample Introduction:** The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
- **Ionization:** In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)